

A Comprehensive Technical Guide to the Structure of Bis-propargyl-PEG1

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Compound of Interest

Compound Name: *Bis-propargyl-PEG1*

Cat. No.: *B1667519*

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For researchers and professionals in the field of drug development, a precise understanding of the molecular architecture of linker molecules is paramount. This guide provides a detailed examination of the structure of **Bis-propargyl-PEG1**, a bifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Molecular Composition and Connectivity

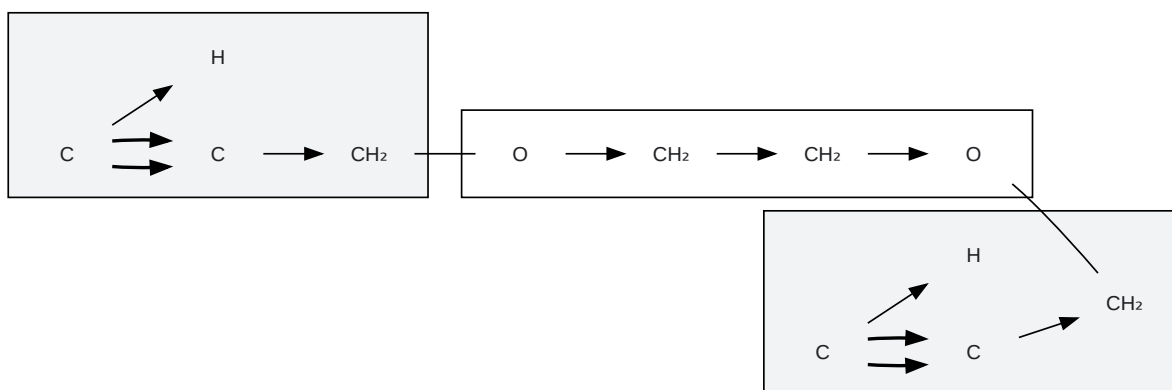
Bis-propargyl-PEG1 is a derivative of polyethylene glycol (PEG) characterized by a single ethylene glycol unit.[1] This central PEG1 core is symmetrically flanked by two propargyl groups, one at each terminus. The molecular formula for **Bis-propargyl-PEG1** is $C_8H_{10}O_2$. [2]

The core structure consists of an ether linkage characteristic of PEG molecules. Each end of this short PEG chain is covalently bonded to a propargyl group. The propargyl group is a functional group containing a terminal alkyne (a carbon-carbon triple bond), which is crucial for its utility in "click chemistry" reactions.[2][3] Specifically, the alkyne moieties can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing azide groups.[2][3]

This bifunctional nature, with two reactive alkyne ends, makes **Bis-propargyl-PEG1** a valuable crosslinking agent in the construction of PROTACs, which are designed to bring a target protein and an E3 ubiquitin ligase into proximity to induce targeted protein degradation.[3][4][5]

Structural Representation

To visually elucidate the molecular arrangement of **Bis-propargyl-PEG1**, a two-dimensional structural diagram is presented below. This representation details the atomic connectivity within the molecule.



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Caption: 2D structure of **Bis-propargyl-PEG1**.

Experimental Protocols

While specific experimental protocols for the synthesis of **Bis-propargyl-PEG1** can vary, a general approach involves the reaction of ethylene glycol with a propargyl halide, such as propargyl bromide, in the presence of a base. A related synthesis of a propargyl-terminated PEG involved dissolving carboxyl-PEG-hydroxyl and potassium hydroxide in DMF, followed by the dropwise addition of propargyl bromide.[6] The reaction mixture is typically stirred at an elevated temperature to facilitate the etherification reaction.[6] Purification of the final product is often achieved through extraction and column chromatography to ensure high purity for subsequent applications in bioconjugation and PROTAC synthesis.

Quantitative Data Summary

The key quantitative data for **Bis-propargyl-PEG1** is summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C8H10O2	[2]
Molecular Weight	138.16 g/mol	[2]
CAS Number	40842-04-4	[3]
PEG Units	1	[1]
Functional Groups	2 x Alkyne	[2][3]

This in-depth guide provides a foundational understanding of the structure and key properties of **Bis-propargyl-PEG1**, equipping researchers and drug development professionals with the necessary knowledge for its effective application in their work.

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